13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione is a complex organic compound with the molecular formula C20H12O6. This compound is part of the naphthoquinones subclass and is known for its unique pentacyclic structure, which includes multiple hydroxyl groups and conjugated double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by oxidation and hydroxylation steps to introduce the hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moieties back to hydroquinones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione has various scientific research applications, including:
Chemistry: Used as a model compound for studying redox reactions and electron transfer processes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Mechanism of Action
The mechanism of action of 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups and conjugated double bonds play a crucial role in its biological activity. It can interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
9,10,15,17-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),9,12,14,16,18-octaene-4,7-dione: Similar structure with slight variations in hydroxyl group positions.
7,15,17,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one: Another stereoisomer with different functional groups.
Uniqueness
The uniqueness of 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione lies in its specific arrangement of hydroxyl groups and conjugated double bonds, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H12O6 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
13,17,18,19-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione |
InChI |
InChI=1S/C20H12O6/c21-11-5-4-10-15-14(11)9-2-1-8-7(3-6-12(22)17(8)23)13(9)16(15)19(25)20(26)18(10)24/h1-3,6,21,24-26H,4-5H2 |
InChI Key |
MZRWQLMHJUXSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C3=C(C4=C(C=C3)C(=O)C(=O)C=C4)C5=C(C(=C(C1=C25)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.